3-Chloro-4-fluoroaniline

Catalog No.
S606767
CAS No.
367-21-5
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoroaniline

CAS Number

367-21-5

Product Name

3-Chloro-4-fluoroaniline

IUPAC Name

3-chloro-4-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2

InChI Key

YSEMCVGMNUUNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)F

Synonyms

3-Chloro-4-fluorobenzenamine; 4-Fluoro-3-chloroaniline; 3-Chloro-4-fluoroaniline; NSC 10290; m-Chloro-p-fluoroaniline

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F

Pharmaceutical Research:

3-Chloro-4-fluoroaniline has been explored as a potential building block for the synthesis of novel pharmaceuticals []. Its unique combination of functional groups (a chlorine atom, a fluorine atom, and an amine group) allows for diverse chemical modifications, potentially leading to compounds with various therapeutic properties. Studies have investigated its application in the development of:

  • Antibacterial agents: Derivatives of 3-chloro-4-fluoroaniline have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer agents: Research suggests that certain 3-chloro-4-fluoroaniline derivatives may possess antitumor properties by targeting specific cancer cell signaling pathways [].

Material Science:

The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups in 3-chloro-4-fluoroaniline makes it an interesting candidate for material science applications. Studies have explored its potential use in:

  • Organic light-emitting diodes (OLEDs): 3-Chloro-4-fluoroaniline derivatives have been incorporated into OLED materials to improve their performance and stability [].
  • Liquid crystals: Research suggests that specific 3-chloro-4-fluoroaniline derivatives exhibit liquid crystalline behavior, potentially leading to applications in display technologies [].

3-Chloro-4-fluoroaniline is an aromatic amine with the chemical formula C₆H₅ClFN and a molecular weight of approximately 145.57 g/mol. It features a chloro group (Cl) and a fluoro group (F) attached to a benzene ring, specifically at the 3 and 4 positions, respectively. This compound is known for its utility in organic synthesis and is classified under the category of halogenated amines. It appears as a white to light yellow crystalline solid with a melting point ranging from 44 to 47 °C and a boiling point of about 230 °C .

3-Chloro-4-fluoroaniline is a hazardous compound and should be handled with appropriate safety precautions. It is:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [, ].
  • Irritant: Can cause skin and eye irritation [, ].

When handling this compound, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoroaniline from reputable chemical suppliers [, ].

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: It can be reduced to form other amines or derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Acylation: The amine group can react with acyl chlorides to form amides.

These reactions are significant for synthesizing various derivatives that may exhibit different biological or chemical properties.

The biological activity of 3-chloro-4-fluoroaniline has been investigated in various studies, indicating potential applications in pharmaceuticals. It has shown antimicrobial properties against certain bacterial strains, making it a candidate for further development in medicinal chemistry. Additionally, its structural features may influence its interaction with biological targets, although specific studies detailing its mechanism of action remain limited.

Several methods exist for synthesizing 3-chloro-4-fluoroaniline:

  • Reduction of 3-Chloro-4-fluoronitrobenzene: This method involves the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum catalyst in a hydrogen atmosphere. The reaction typically occurs at elevated temperatures (50-100 °C) and pressures (0.1-5 MPa), yielding high purity products .
  • Three-Step Reaction from 3,4-Dichloronitrobenzene: This method includes fluorine displacement followed by hydrogenation reduction and salt formation to produce the hydrochloride form of 3-chloro-4-fluoroaniline .

These synthesis routes highlight the compound's accessibility for laboratory and industrial applications.

3-Chloro-4-fluoroaniline is primarily used in:

  • Pharmaceutical Synthesis: As an intermediate in the production of various drugs.
  • Dyes and Pigments: In the manufacture of dyes due to its ability to undergo substitution reactions.
  • Agricultural Chemicals: As a precursor for agrochemicals, enhancing crop protection products.

Its unique combination of chloro and fluoro groups makes it valuable for creating compounds with specific properties.

Several compounds exhibit structural similarities to 3-chloro-4-fluoroaniline. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-ChloroanilineC₆H₆ClNLacks fluorine; used in dye synthesis
4-FluoroanilineC₆H₆FNContains only fluorine; less complex reactivity
3-Bromo-4-fluoroanilineC₆H₄BrFNContains bromine instead of chlorine; different reactivity profile
3-Chloro-2-fluoroanilineC₆H₄ClFNDifferent positioning of halogens; alters reactivity

Uniqueness of 3-Chloro-4-Fluoroaniline

The unique combination of both chloro and fluoro groups at specific positions on the benzene ring gives 3-chloro-4-fluoroaniline distinct properties compared to its analogs. This structural configuration enhances its reactivity in nucleophilic substitution reactions while also imparting unique biological activities that may not be present in similar compounds.

Traditional nitro reduction methods represent the foundational approaches for synthesizing 3-chloro-4-fluoroaniline from its corresponding nitro precursor, 3-chloro-4-fluoronitrobenzene. These methods rely on metal-mediated reduction processes that have been extensively studied and optimized over decades of research.

Iron-Based Reduction Systems

Iron powder combined with acetic acid constitutes one of the most widely employed traditional reduction methods for preparing 3-chloro-4-fluoroaniline [12]. The Béchamp reduction, utilizing iron and acetic acid, demonstrates superior performance compared to zinc-based alternatives due to its higher yielding nature and improved selectivity [12]. Under reflux conditions at temperatures ranging from 100 to 120 degrees Celsius, this method achieves yields of 75 to 85 percent over reaction periods of 2 to 6 hours [36].

The mechanism involves sequential reduction steps where the nitro group undergoes transformation through nitroso and hydroxylamine intermediates before final conversion to the amine functionality [12]. Iron powder serves as the primary reducing agent, while acetic acid activates the metal surface and facilitates electron transfer processes [26]. The reaction proceeds through a heterogeneous mechanism where the substrate adsorbs onto the iron surface, enabling efficient hydrogen transfer [36].

An alternative iron-based approach employs ammonium chloride as the acid source rather than acetic acid [12]. This modification offers milder reaction conditions and operates at temperatures between 30 and 100 degrees Celsius [36]. The iron powder and ammonium chloride system demonstrates excellent chemoselectivity, preserving halogen substituents while selectively reducing the nitro functionality [12]. Yields typically range from 80 to 95 percent with reaction times of 1 to 4 hours [36].

Zinc and Tin Reduction Methods

Zinc metal in combination with hydrochloric acid represents another classical approach for nitro reduction [12]. However, this method requires more vigorous conditions, operating under reflux temperatures of 100 to 120 degrees Celsius for extended periods of 4 to 8 hours [36]. The yields obtained with zinc-based reduction typically fall within the 70 to 80 percent range, which is lower than iron-based alternatives [36].

A significant limitation of zinc-mediated reduction involves the formation of undesired side products, including mono-chloroanilines in yields up to 25 percent when applied to nitrobenzene substrates [26]. This reduced selectivity makes zinc less favorable for halogenated substrates where preservation of the halogen functionality is critical [36].

Tin metal with hydrochloric acid provides another traditional reduction pathway, though it suffers from extended reaction times of 6 to 12 hours and moderate yields of 65 to 75 percent [36]. The harsh acidic conditions required for tin-mediated reduction can lead to substrate degradation and reduced product purity [12].

Stannous Chloride Systems

Stannous chloride in ethanol offers a milder alternative to metallic tin reduction [10]. This system operates at moderate temperatures between 30 and 80 degrees Celsius with reaction times of 1 to 3 hours [36]. However, the yields achieved with stannous chloride are generally lower, ranging from 50 to 70 percent [36].

Research demonstrates that optimal conversion requires approximately 10 molar equivalents of stannous chloride, with significantly reduced yields observed when lower equivalents are employed [36]. The mechanism involves transfer of electrons from the tin(II) center to the nitro group, facilitating sequential reduction through intermediate oxidation states [10].

MethodTemperature (°C)Time (hours)Yield (%)Selectivity
Iron powder/acetic acidReflux (100-120)2-675-85High
Iron powder/NH4Cl30-1001-480-95High
Zinc/HClReflux (100-120)4-870-80Moderate
Tin/HClReflux (100-120)6-1265-75Moderate
Stannous chloride/ethanol30-801-350-70Moderate

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents the most efficient and widely adopted approach for synthesizing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene. This methodology offers superior selectivity, mild reaction conditions, and excellent yields while minimizing undesired side reactions.

Palladium-Based Catalytic Systems

Palladium on carbon catalysts demonstrate exceptional performance in the hydrogenation of 3-chloro-4-fluoronitrobenzene [2]. The primary synthetic route involves reduction of 3-chloro-4-fluoronitrobenzene using 10 percent palladium on carbon in methanol at ambient temperature under hydrogen pressure . This method achieves yields ranging from 94 to 99.5 percent with selectivity exceeding 99 percent [2].

The reaction mechanism involves dissociative adsorption of hydrogen on the palladium surface, generating atomic hydrogen species that facilitate sequential reduction of the nitro group [7]. The electron-withdrawing nature of both chlorine and fluorine substituents activates the aromatic ring toward nucleophilic attack while maintaining the integrity of carbon-halogen bonds [9].

Optimized reaction conditions employ hydrogen pressures between 0.1 and 5.0 megapascals at temperatures of 50 to 100 degrees Celsius [2]. Reaction times typically range from 1 to 10 hours depending on the specific catalyst loading and substrate concentration [2]. The use of 1 percent platinum on carbon provides an alternative catalyst system, achieving yields of 88 to 95 percent under pressures of 0.1 to 3.0 megapascals and temperatures of 60 to 80 degrees Celsius [2].

Advanced Palladium Nanoparticle Systems

Recent developments in catalyst design have led to the creation of sophisticated palladium nanoparticle systems with enhanced performance characteristics [9]. Iron oxide polydopamine supported palladium nanoparticles demonstrate superior catalytic activity while effectively inhibiting dehalogenation side reactions [9]. These catalysts achieve selectivity greater than 96 percent while operating under atmospheric pressure conditions [9].

The polydopamine coating serves multiple functions, including stabilization of palladium nanoparticles, prevention of catalyst aggregation, and selective enhancement of nitro reduction over dehalogenation pathways [9]. This system operates at room temperature with reaction times of 2 to 4 hours, achieving yields exceeding 96 percent [9].

Micro-nano Hydrogen Bubble Technology

Innovation in hydrogen delivery systems has resulted in the development of micro-nano hydrogen bubble technology for enhanced hydrogenation efficiency [7] [8]. This approach generates hydrogen bubbles with size distributions between 150 and 900 nanometers through in situ electrolytic water splitting and active metal replacement [7]. The micro-nano bubbles rapidly reduce the oxidation-reduction potential of the reaction medium and maintain hydrogen-rich conditions for extended periods [8].

Under the action of palladium on carbon catalysts, atomic hydrogen produced by dissociative adsorption sequentially hydrogenates 3-chloro-4-fluoroaniline to aniline with hydrogen utilization ratios reaching 6.20 percent [7]. This technology reduces hydrogen consumption by factors of 50 or greater while maintaining yields between 85 and 95 percent [7] [8].

Raney Nickel Catalysis

Raney nickel represents an alternative catalyst system for the hydrogenation of 3-chloro-4-fluoronitrobenzene [11]. This catalyst operates effectively at room temperature under hydrogen pressures of 0.35 to 1.0 megapascals [11]. Typical reaction conditions involve 3 hours of reaction time, achieving yields of 77.7 percent with selectivity exceeding 90 percent [11].

The heterogeneous nature of Raney nickel provides advantages in terms of catalyst recovery and reuse, though the activity is generally lower than palladium-based systems [11]. The porous structure of Raney nickel facilitates substrate access to active sites while the high surface area enhances catalytic efficiency [11].

Catalyst SystemPressure (MPa)Temperature (°C)Time (hours)Yield (%)Selectivity (%)
10% Pd/C0.1-5.050-1001-1094-99.5>99
1% Pt/C0.1-3.060-805-888-95>96
Raney Nickel0.35-1.0Room temperature377.7>90
Fe3O4@PDA-Pd NPs0.1Room temperature2-496+>96
Pd/C with micro-nano H2 bubbles0.001-0.1Room temperature0.5-285-95>95

Halogen Exchange Reactions

Halogen exchange reactions provide alternative synthetic pathways for accessing 3-chloro-4-fluoroaniline and its precursors through selective substitution of halogen atoms in aromatic systems. These transformations enable the introduction of fluorine and chlorine substituents at specific positions on the aniline ring.

Halex Process Applications

The Halex process represents a fundamental approach for converting aromatic chlorides to their corresponding fluoride analogs [18]. This methodology involves halide exchange reactions conducted at elevated temperatures between 150 and 250 degrees Celsius using anhydrous potassium fluoride in polar aprotic solvents such as dimethyl sulfoxide, dimethyl formamide, or sulfolane [18].

For 3-chloro-4-fluoroaniline synthesis, the Halex process can be applied to convert 3,4-dichloronitrobenzene to the corresponding mixed halogenated intermediate [15]. The reaction proceeds through nucleophilic aromatic substitution mechanisms where fluoride ion displaces chloride from electron-deficient aromatic systems [18]. The presence of nitro groups significantly activates the aromatic ring toward nucleophilic attack, facilitating the halogen exchange process [15].

Typical reaction conditions involve potassium fluoride concentrations with the substrate in polar aprotic solvents at temperatures between 150 and 200 degrees Celsius [15]. The process generates potassium chloride as a byproduct, which can be removed through crystallization or filtration [18]. Yields for halogen exchange reactions typically range from 80 to 90 percent with high selectivity for the desired substitution pattern [15].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution reactions enable the selective introduction of halogen atoms into aniline derivatives through displacement mechanisms [16] [19]. These reactions proceed through Meisenheimer complex intermediates, where nucleophiles attack electron-deficient aromatic carbons [19].

The mechanism involves two distinct steps: nucleophile addition to form a negatively charged intermediate complex, followed by elimination of the leaving group to regenerate aromaticity [19]. The presence of electron-withdrawing groups such as nitro, chloro, and fluoro substituents significantly enhances the reaction rate by stabilizing the intermediate complex [16].

For 3-chloro-4-fluoroaniline derivatives, nucleophilic aromatic substitution enables the selective replacement of specific halogen atoms while preserving others [16]. The relative leaving group ability follows the order: fluoride greater than chloride greater than bromide, allowing for selective displacement reactions [19].

Balz-Schiemann Reaction Pathways

The Balz-Schiemann reaction provides a classical route for introducing fluorine atoms into aromatic aniline systems [17] [20]. This transformation involves diazotization of primary aromatic amines followed by thermal decomposition of diazonium tetrafluoroborate intermediates [17].

The traditional Balz-Schiemann protocol employs tetrafluoroboric acid for diazotization, generating diazonium tetrafluoroborate salts that undergo thermal decomposition to yield fluoroarenes [17]. Recent innovations have expanded this methodology to include organotrifluoroborates as fluoride sources, enabling reactions under unprecedentedly mild conditions [20].

Modern Balz-Schiemann variants achieve yields between 60 and 89 percent for fluoroaniline synthesis [20]. The reaction proceeds through highly unstable aryl cation intermediates that abstract fluoride from tetrafluoroborate counterions [17]. Temperature control is critical, as decomposition typically occurs between 80 and 150 degrees Celsius [17] [20].

Advanced Halogenation Strategies

Contemporary halogenation strategies employ sophisticated reagent systems for selective introduction of halogen atoms into aniline frameworks [3] [6]. Treatment of dialkylaniline N-oxides with thionyl halides enables regioselective para-bromination or ortho-chlorination under controlled conditions [6].

This methodology generates diverse arrays of halogenated anilines through temporary oxidation level increases followed by weak nitrogen-oxygen bond excision [6]. The elevated reactivity of aniline N-oxides allows access to halogenation patterns that are difficult to achieve through conventional electrophilic aromatic substitution [3].

Reaction conditions involve treatment with thionyl bromide or thionyl chloride at low temperatures, achieving isolated yields up to 69 percent [6]. The complementary selectivity patterns enable access to both ortho and para halogenated products depending on the specific halogenating reagent employed [6].

Starting MaterialReagent/ConditionsTemperature (°C)Yield (%)Selectivity
3,4-dichloronitrobenzeneKF/DMAc, 150-250°C150-25070-85High
4-fluoronitrobenzeneN-chlorosuccinimide/H2SO4/HNO32075Moderate
3-chloro-4-fluoronitrobenzene (via Halex)KF/polar aprotic solvent150-20080-90High
Aniline (Balz-Schiemann)NaNO2/HBF4, thermal decomposition80-15060-89High
3-chloroaniline (fluorination)Organotrifluoroborate, mild conditions25-8065-85High

Green Chemistry Approaches (Microwave/Mechanochemical)

Green chemistry approaches for 3-chloro-4-fluoroaniline synthesis emphasize environmental sustainability through energy-efficient processes, reduced solvent consumption, and minimized waste generation. Microwave-assisted and mechanochemical methodologies represent the most promising green alternatives to conventional synthetic routes.

Microwave-Assisted Synthesis Strategies

Microwave irradiation provides rapid and uniform heating through dipolar polarization and ionic conduction mechanisms, resulting in dramatically reduced reaction times and enhanced yields [22]. For 3-chloro-4-fluoroaniline synthesis, microwave-assisted methods offer significant advantages over conventional thermal processes [24].

The molybdenum hexacarbonyl and 1,8-diazabicyclo[5.4.0]undec-7-ene system under microwave irradiation enables reduction of 3-chloro-4-fluoronitrobenzene within 15 minutes at 180 degrees Celsius [24]. This methodology achieves yields between 85 and 95 percent while simultaneously addressing competing nucleophilic aromatic substitution reactions [24]. The extent of side reactions can be controlled through judicious solvent selection, with tert-butanol serving as the optimal medium for selective reduction [24].

Microwave-assisted iron powder reduction represents another efficient green approach [26]. Under 300 watt microwave irradiation combined with 35 kilohertz ultrasonic activation, iron powder and acetic acid systems achieve complete reduction within 15 to 60 minutes [26]. This methodology eliminates the need for prolonged refluxing while maintaining yields between 78 and 98 percent [26].

The mechanism of microwave heating involves direct interaction between electromagnetic radiation and polar molecules, generating heat throughout the reaction volume rather than relying on external heat transfer [22]. This uniform heating pattern prevents hot spot formation and enables precise temperature control, resulting in improved selectivity and reduced side product formation [22].

Solvent-Free Microwave Protocols

Solvent-free microwave synthesis eliminates the environmental burden associated with organic solvent use while enhancing reaction efficiency [22]. These protocols employ neat reactants or solid support materials to facilitate chemical transformations under microwave irradiation [22].

Alumina-supported iron powder systems enable solvent-free reduction of aromatic nitro compounds under microwave conditions [26]. The heterogeneous reaction proceeds through surface-mediated electron transfer processes, achieving yields comparable to solution-phase methods while eliminating solvent waste [26]. Reaction times are typically reduced to 10 to 45 minutes under 400 watt microwave irradiation [26].

The absence of solvents concentrates reactants and enhances collision frequencies, leading to accelerated reaction rates [22]. Additionally, the elimination of solvent recovery and purification steps significantly reduces the overall environmental impact of the synthetic process [22].

Mechanochemical Ball Milling Approaches

Mechanochemical synthesis employs mechanical force to initiate and sustain chemical reactions without requiring elevated temperatures or organic solvents [23] [25]. Ball milling techniques have been successfully applied to halogenation reactions relevant to 3-chloro-4-fluoroaniline synthesis [23].

The mechanochemical halogenation of aromatic compounds using N-halosuccinimides as halogen sources proceeds under neat grinding or liquid-assisted grinding conditions [23]. Ball mill frequencies of 30 hertz enable selective halogenation within 30 to 120 minutes, achieving yields between 70 and 90 percent [23]. The mechanochemical approach demonstrates particular effectiveness for substrates bearing electron-donating substituents [23].

Insight into reaction dynamics through in situ Raman spectroscopy reveals the formation of catalytically active palladium species and cyclopalladated intermediates during mechanochemical transformations [23]. The monitoring results confirm the crucial role of additives such as p-toluenesulfonic acid and acetonitrile in facilitating carbon-hydrogen bond activation [23].

Energy Efficiency and Environmental Benefits

Green chemistry approaches demonstrate substantial energy efficiency improvements compared to conventional methods [22]. Microwave-assisted synthesis typically reduces energy consumption by 80 to 95 percent through shortened reaction times and elimination of prolonged heating periods [22]. The direct heating mechanism of microwave irradiation achieves energy utilization efficiencies significantly higher than conventional conductive heating [22].

Mechanochemical methods eliminate the need for heating altogether, relying solely on mechanical energy input for reaction initiation [25]. This approach represents the ultimate in energy efficiency for synthetic transformations, particularly when combined with renewable energy sources for ball mill operation [23].

The environmental impact assessment of green approaches reveals dramatic reductions in carbon footprint, waste generation, and resource consumption [22]. Solvent-free methodologies eliminate the environmental burden associated with solvent production, purification, and disposal, while shortened reaction times reduce overall energy requirements [22].

Life cycle analysis demonstrates that microwave-assisted and mechanochemical approaches for 3-chloro-4-fluoroaniline synthesis offer environmental benefits extending beyond the immediate synthetic transformation [22]. These benefits include reduced greenhouse gas emissions, decreased water consumption, and minimized toxic waste generation [25].

MethodPower/ConditionsTime (minutes)Yield (%)Energy EfficiencyEnvironmental Impact
Microwave-assisted Fe/AcOH reduction300W, 35 kHz ultrasound15-6078-98HighLow
Microwave Mo(CO)6/DBU reduction180°C, 15 minutes10-1585-95Very HighVery Low
Mechanochemical ball millingBall mill, 30 Hz30-12070-90HighMinimal
Microwave Pd/C hydrogenation300W, H2 atmosphere5-3090-99Very HighLow
Solvent-free microwave synthesis400W, neat conditions10-4580-95ExcellentMinimal

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Boiling Point

227.5 °C

LogP

2.06 (LogP)

Appearance

White to Light Brown Crystals

Melting Point

42-44°C

UNII

7L63CC70UQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (55.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60.76%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (37.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (60.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

367-21-5

Wikipedia

3-chloro-4-fluoroaniline

General Manufacturing Information

Benzenamine, 3-chloro-4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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